![molecular formula C8H4KNO2S B152773 Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate CAS No. 912368-67-3](/img/structure/B152773.png)
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate
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Overview
Description
Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This might provide some insight into the potential synthesis methods for similar compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
Chemical Reactions Analysis
Cyanoacetamide derivatives are known to undergo a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of these reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using UV-Vis-NIR and cyclic voltammetry .
Scientific Research Applications
Synthesis of Heterocyclic Amide Derivatives
This compound is utilized in the synthesis of novel heterocyclic amide derivatives, which are of significant interest due to their presence in proteins, peptides, and various biological molecules. These derivatives have shown potential in exhibiting antifungal, antibacterial, antioxidant, and anti-inflammatory properties .
Crystallographic Studies
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is characterized through crystallographic studies to understand its molecular structure. This is crucial for applications that depend on the precise arrangement of molecules, such as in the development of new materials .
Antimicrobial and Antioxidant Properties
Research has indicated that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains and yeasts. Additionally, they exhibit moderate antioxidant activity, which is valuable in the development of new pharmaceuticals .
Density Functional Theory (DFT) Analysis
The compound is investigated computationally using DFT methods to explore its electronic structure and reactivity. This analysis is essential for predicting the behavior of the compound in various chemical reactions .
Interaction with DNA Bases
Studies have been conducted to examine the interactions between this compound and DNA bases, such as guanine, thymine, adenine, and cytosine. This research is fundamental for understanding its role in potential therapeutic applications .
Development of Photovoltaic Materials
Due to its attractive absorption properties in the UV-Vis region, this compound is used as a precursor for the synthesis of dye-sensitized photovoltaic materials. These materials are promising for the advancement of solar energy technologies .
Sensor Technology
The compound’s unique absorption properties also make it a candidate for the development of sensors. This application is particularly relevant in environmental monitoring and the detection of various chemical substances .
Polymer and Adhesive Production
Cyanoacrylate derivatives, including Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate, are used as monomers in the production of adhesives and polymer materials. Their rapid polymerization upon exposure to moisture makes them ideal for quick-setting adhesives .
Mechanism of Action
Target of Action
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is a complex compound with potential biological activity. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene-based compounds can interact with various biological targets, leading to a range of effects . The cyanoacetylation of amines has also been noted for its role in the formation of biologically active compounds .
Biochemical Pathways
It’s known that thiophene-based compounds can affect a variety of biochemical pathways . For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as novel PI3Kα/mTOR dual inhibitors for cancer therapy .
Pharmacokinetics
The synthesis of related compounds has been described . These processes can significantly impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to possess significant antioxidant and antimicrobial properties .
Action Environment
The synthesis and reactivity of related compounds have been studied under various conditions .
Future Directions
properties
IUPAC Name |
potassium;(Z)-3-cyano-3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSCGRDQRRBAX-YHSAGPEESA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C\C(=O)[O-])/C#N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate |
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